molecular formula C6H9ClO5S B13580069 Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate

Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate

Cat. No.: B13580069
M. Wt: 228.65 g/mol
InChI Key: MTSBWUOINTVGMF-UHFFFAOYSA-N
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Description

Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is a complex organic compound with a unique structure that includes a chloromethyl group and a dioxo-oxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate typically involves the reaction of chloromethyl methyl ether with a suitable precursor under controlled conditions. One common method involves the use of dimethoxymethane and acetyl chloride in the presence of zinc bromide as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Mechanism of Action

The mechanism of action of Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their function . The dioxo-oxathiolane ring can participate in redox reactions, influencing cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is unique due to its combination of a chloromethyl group and a dioxo-oxathiolane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9ClO5S

Molecular Weight

228.65 g/mol

IUPAC Name

methyl 4-(chloromethyl)-2,2-dioxooxathiolane-4-carboxylate

InChI

InChI=1S/C6H9ClO5S/c1-11-5(8)6(2-7)3-12-13(9,10)4-6/h2-4H2,1H3

InChI Key

MTSBWUOINTVGMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COS(=O)(=O)C1)CCl

Origin of Product

United States

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